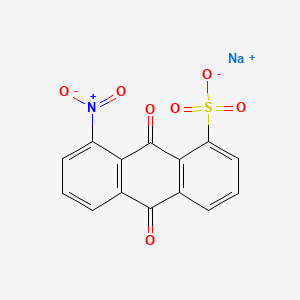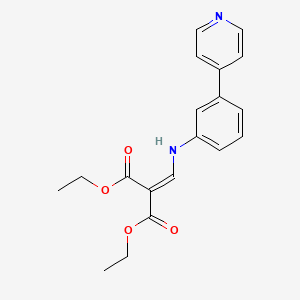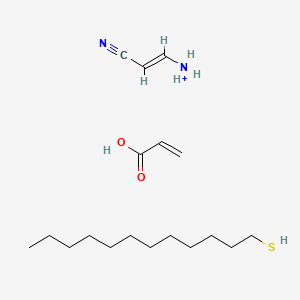
2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, ammonium salt is a complex chemical compound used in various industrial and scientific applications. It is known for its unique properties and versatility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, ammonium salt involves the telomerization of 2-Propenoic acid with 1-dodecanethiol and 2-propenenitrile. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, ammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, ammonium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of cellular processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, ammonium salt involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors, thereby influencing cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, telomer with 1-dodecanethiol, ammonium salt
- 2-Propenoic acid, 2-methyl-, telomer with butyl 2-propenoate, 2-(dimethylamino)ethyl 2-methyl-2-propenoate, 1-dodecanethiol and ethenylbenzene
Uniqueness
Compared to similar compounds, 2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, ammonium salt exhibits unique properties such as enhanced reactivity and stability. These characteristics make it particularly valuable in applications requiring precise control over chemical reactions and product formation .
Properties
CAS No. |
69331-28-8 |
|---|---|
Molecular Formula |
C18H35N2O2S+ |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
[(E)-2-cyanoethenyl]azanium;dodecane-1-thiol;prop-2-enoic acid |
InChI |
InChI=1S/C12H26S.C3H4N2.C3H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;4-2-1-3-5;1-2-3(4)5/h13H,2-12H2,1H3;1-2H,4H2;2H,1H2,(H,4,5)/p+1/b;2-1+; |
InChI Key |
WXMTZAKQNUDMDY-JITBQSAISA-O |
Isomeric SMILES |
CCCCCCCCCCCCS.C=CC(=O)O.C(=C/[NH3+])\C#N |
Canonical SMILES |
CCCCCCCCCCCCS.C=CC(=O)O.C(=C[NH3+])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


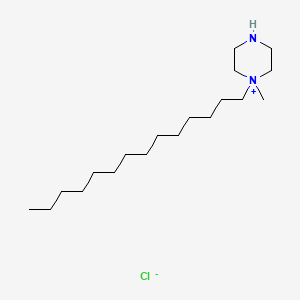
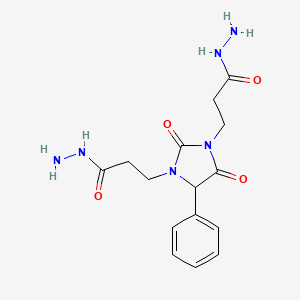
![2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12686355.png)
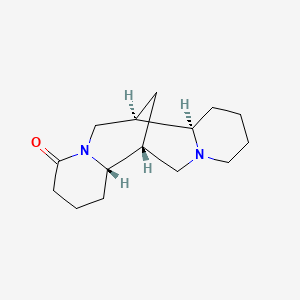
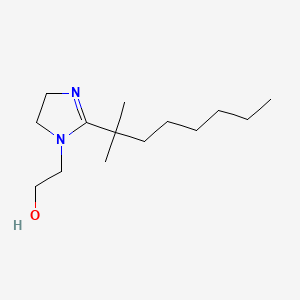
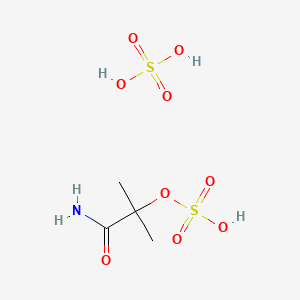
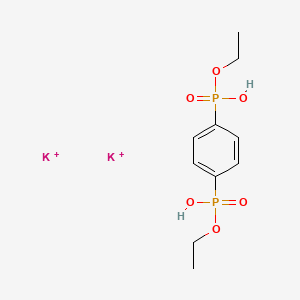
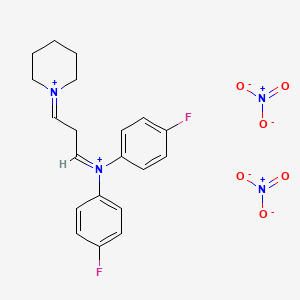
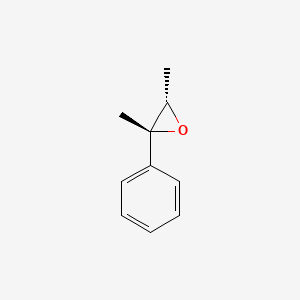
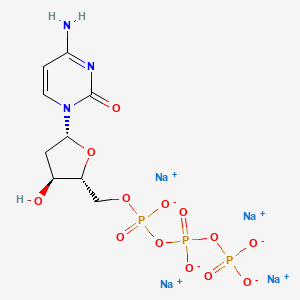
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686409.png)
